Rho Kinase Inhibitor V

Description

BenchChem offers high-quality Rho Kinase Inhibitor V suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rho Kinase Inhibitor V including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

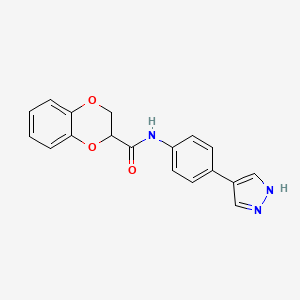

IUPAC Name |

N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-18(17-11-23-15-3-1-2-4-16(15)24-17)21-14-7-5-12(6-8-14)13-9-19-20-10-13/h1-10,17H,11H2,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQBNMPALTYSES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=CNN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648692 |

Source

|

| Record name | N-[4-(1H-Pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072906-02-5 |

Source

|

| Record name | N-[4-(1H-Pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Rho/ROCK Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the Rho/ROCK signaling pathway, a critical regulator of fundamental cellular processes. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanics of the pathway, offers field-proven experimental insights, and discusses its therapeutic potential.

Introduction: The Central Role of Rho/ROCK in Cellular Architecture and Function

The Rho family of small GTPases, particularly RhoA, and their primary downstream effectors, the Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2), constitute a pivotal signaling axis in eukaryotic cells.[1] This pathway is a master regulator of the actin cytoskeleton, influencing a wide array of cellular functions including cell migration, adhesion, contraction, proliferation, and apoptosis.[1][2] Dysregulation of the Rho/ROCK pathway is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, neurodegenerative conditions, and fibrotic diseases, making it a highly attractive target for therapeutic intervention.[1][2]

This guide will provide a comprehensive overview of the Rho/ROCK signaling cascade, from its molecular activation to its downstream cellular consequences. We will also present detailed, validated experimental protocols for interrogating this pathway and discuss the current landscape of pharmacological inhibitors, providing a robust resource for both basic research and translational drug development.

The Core Signaling Cascade: A Molecular Switch Regulating the Cytoskeleton

The Rho/ROCK pathway functions as a tightly regulated molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] This dynamic process is controlled by three main classes of regulatory proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): GEFs promote the exchange of GDP for GTP, thereby activating Rho GTPases.[4]

-

GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of Rho proteins, leading to the hydrolysis of GTP to GDP and subsequent inactivation.

-

Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester inactive Rho-GDP in the cytoplasm, preventing its interaction with GEFs at the cell membrane.

Upon activation by upstream signals, such as those from G protein-coupled receptors (GPCRs), RhoA-GTP translocates to the plasma membrane where it binds to and activates its downstream effectors, most notably ROCK1 and ROCK2.[5]

Downstream Effectors and Cellular Outcomes

Activated ROCK kinases phosphorylate a multitude of substrates, leading to the orchestration of various cellular responses, primarily centered around the regulation of the actin cytoskeleton.[4] Key downstream targets include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes actomyosin contractility.[6]

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity.[7] This leads to a net increase in phosphorylated MLC and sustained cellular contraction.

-

LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[6] This results in the stabilization and accumulation of actin filaments, contributing to the formation of stress fibers.

-

Ezrin/Radixin/Moesin (ERM) Proteins: ROCK phosphorylation of ERM proteins promotes their activation, leading to the crosslinking of actin filaments with the plasma membrane.[3]

-

Collapsin Response Mediator Protein 2 (CRMP-2): In the nervous system, ROCK can phosphorylate CRMP-2, a protein involved in regulating microtubule dynamics and axonal growth.[8]

The concerted action of these downstream effectors results in increased cell contractility, stress fiber formation, focal adhesion maturation, and ultimately influences cell shape, motility, and tissue architecture.

Figure 1: The core Rho/ROCK signaling pathway.

Experimental Methodologies for Interrogating the Rho/ROCK Pathway

A thorough understanding of the Rho/ROCK pathway necessitates robust experimental approaches to measure its activity and dissect its function. This section provides detailed protocols for two fundamental assays.

Measuring RhoA Activation: The Rhotekin Pull-Down Assay

The activation state of RhoA is a critical determinant of downstream signaling. The Rhotekin pull-down assay is a widely used method to specifically isolate active, GTP-bound RhoA from total cell lysates.[9] This technique relies on the ability of the Rho-binding domain (RBD) of Rhotekin, a RhoA effector protein, to selectively bind to RhoA-GTP.

-

Cell Lysis:

-

Culture cells to the desired confluency and apply experimental treatments.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice with a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the total cellular protein.

-

-

Affinity Precipitation of Active RhoA:

-

Determine the protein concentration of the cell lysate.

-

Incubate an appropriate amount of lysate (typically 500 µg to 1 mg) with Rhotekin-RBD-conjugated agarose beads for 1 hour at 4°C with gentle rotation.

-

Positive and Negative Controls: In parallel, treat separate aliquots of lysate with GTPγS (a non-hydrolyzable GTP analog) to induce maximal RhoA activation (positive control) and GDP to ensure RhoA is in its inactive state (negative control).

-

-

Washing and Elution:

-

Pellet the agarose beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads three times with an ice-cold wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl).

-

After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Boil the samples for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA.

-

Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analyze the band intensity to determine the relative amount of active RhoA in each sample. An aliquot of the total cell lysate should also be run to determine the total RhoA levels.

-

Figure 2: Experimental workflow for the RhoA activation pull-down assay.

Assessing ROCK Activity: In Vitro Kinase Assay

An in vitro kinase assay provides a direct measure of ROCK's enzymatic activity by quantifying the phosphorylation of a specific substrate. This assay is particularly useful for screening potential ROCK inhibitors and for studying the regulation of ROCK activity by upstream signals.

-

Reaction Setup:

-

Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

In a microcentrifuge tube or a 96-well plate, combine the recombinant active ROCK enzyme, the substrate (e.g., recombinant MYPT1 or a synthetic peptide substrate), and the experimental compounds (e.g., potential inhibitors).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

-

Initiation of the Kinase Reaction:

-

Initiate the reaction by adding ATP to a final concentration that is near the Km of ROCK for ATP (typically 10-100 µM). The use of [γ-³²P]ATP allows for direct quantification of phosphate incorporation.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of 2X Laemmli sample buffer or a solution containing EDTA to chelate the Mg²⁺ ions.[8]

-

-

Detection of Substrate Phosphorylation:

-

Radiometric Detection: If [γ-³²P]ATP was used, spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP. The amount of incorporated radioactivity can be quantified using a scintillation counter.

-

Non-Radiometric Detection:

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to X-ray film.

-

Western Blotting: Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 (Thr696)).

-

ELISA-based Assays: Utilize a microplate coated with the ROCK substrate. After the kinase reaction, detect the phosphorylated substrate with a phospho-specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.[7]

-

-

Figure 3: Experimental workflow for an in vitro ROCK kinase assay.

Pharmacological Inhibition of the Rho/ROCK Pathway

The significant involvement of the Rho/ROCK pathway in a multitude of diseases has spurred the development of a range of small molecule inhibitors. These compounds have become invaluable tools for both basic research and clinical applications.

Key ROCK Inhibitors and their Characteristics

Several ROCK inhibitors have been extensively characterized and are widely used in research. The table below summarizes the half-maximal inhibitory concentrations (IC50) and selectivity for some of the most common ROCK inhibitors.

| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Selectivity | Reference(s) |

| Y-27632 | ROCK1/2 | 140 nM (Ki) | 300 nM (Ki) | Pan-ROCK | [10] |

| Fasudil | ROCK1/2 | ~1.9 µM | ~0.33 µM | Pan-ROCK | [10] |

| Ripasudil | ROCK1/2 | 51 nM | 19 nM | Pan-ROCK | [10] |

| Netarsudil | ROCK1/2 | ~2.7 nM (Ki) | ~2.7 nM (Ki) | Pan-ROCK | [11] |

| Belumosudil (KD025) | ROCK2 | >10 µM | 60 nM | ROCK2 selective | [10] |

| GSK269962A | ROCK1/2 | 1.6 nM | 4 nM | Pan-ROCK | [10] |

| RKI-1447 | ROCK1/2 | 14.5 nM | 6.2 nM | Pan-ROCK | [10] |

| DC24 | ROCK1/2 | 6.354 µM | 0.124 µM | ROCK2 selective | [3] |

Note: IC50 and Ki values can vary depending on the assay conditions.

The development of isoform-selective inhibitors, such as Belumosudil for ROCK2, is a significant advancement in the field, allowing for a more nuanced dissection of the specific roles of ROCK1 and ROCK2 in different cellular contexts.[12]

Therapeutic Applications and Future Directions

The therapeutic potential of ROCK inhibitors is being explored in a wide range of clinical settings. Fasudil is already approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[4] Ripasudil and Netarsudil are approved for the treatment of glaucoma, as they increase aqueous humor outflow by relaxing the trabecular meshwork.[11] Belumosudil has recently been approved for the treatment of chronic graft-versus-host disease.

Ongoing research continues to uncover new therapeutic avenues for ROCK inhibitors, including in the treatment of cancer metastasis, pulmonary hypertension, and neurodegenerative diseases. The continued development of more potent and selective inhibitors, coupled with a deeper understanding of the tissue-specific functions of ROCK1 and ROCK2, will undoubtedly pave the way for novel and effective therapies targeting the Rho/ROCK signaling pathway.

The Role of Rho/ROCK in Cell Migration: A Quantitative Perspective

Cell migration is a complex and highly integrated process that is fundamental to development, immune surveillance, and wound healing, but also contributes to disease progression, such as in cancer metastasis. The Rho/ROCK pathway is a central regulator of cell migration, primarily by controlling cell contractility and adhesion dynamics.

Inhibition of ROCK has been shown to have profound, and sometimes paradoxical, effects on cell migration. For instance, while complete inhibition of ROCK can impair cell migration, partial inhibition has been observed to accelerate it in some contexts.[13] This is likely due to a reduction in the "pull-back" force at cell-cell contacts, allowing for more efficient forward movement of the cell collective.[13]

The table below presents a summary of quantitative data from a study investigating the effects of the ROCK inhibitor Y-27632 on the migration of astrocytoma cells.

| Cell Line | Treatment | Migration Rate (µm/hr) | % of Control |

| U251 | Control | 10.2 ± 1.1 | 100% |

| 5 µM Y-27632 | 15.8 ± 1.5 | ~155% | |

| 25 µM Y-27632 | 18.1 ± 1.9 | ~177% | |

| U87 | Control | 8.9 ± 0.9 | 100% |

| 5 µM Y-27632 | 12.5 ± 1.3 | ~140% | |

| 25 µM Y-27632 | 14.7 ± 1.6 | ~165% |

Data adapted from Salhia, B. et al. (2005). Inhibition of Rho-Kinase Affects Astrocytoma Morphology, Motility, and Invasion through Activation of Rac1. Cancer Research.[1]

These data highlight the dose-dependent effects of ROCK inhibition on cell migration and underscore the importance of carefully titrating inhibitor concentrations in experimental studies.

Conclusion

The Rho/ROCK signaling pathway is a cornerstone of cell biology, with profound implications for both health and disease. Its intricate regulation and diverse downstream effects present both a challenge and an opportunity for researchers and drug developers. A thorough understanding of the molecular mechanisms of this pathway, coupled with the application of robust experimental methodologies, is essential for unraveling its complexities and harnessing its therapeutic potential. This guide has provided a comprehensive framework for approaching the study of the Rho/ROCK pathway, from its fundamental principles to its practical investigation. As our knowledge of this critical signaling axis continues to expand, so too will our ability to modulate its activity for the betterment of human health.

References

- Muñoz-Galdeano, T., et al. (2023). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. Neurology, 101(10), 446-454.

- Wang, S. K., et al. (2022). Effects of netarsudil-family Rho kinase inhibitors on human trabecular meshwork cell contractility and actin remodeling using a bioengineered ECM hydrogel. bioRxiv.

- Ghimire, K., et al. (2023). Selectivity matters: selective ROCK2 inhibitor ameliorates established liver fibrosis via targeting inflammation, fibrosis, and metabolism. Research Square.

- Cheng, Z., et al. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases.

- Guan, G. & Mei, L. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Genes, 14(1), 272.

- Julian, L. & Olson, M. F. (2014). Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis. eLife, 3, e02377.

-

Creative Diagnostics. ROCK Signaling Pathway. Creative Diagnostics. Available from: [Link]

- Nini, L. & Dagnino, L. (2010). Accurate and reproducible measurements of RhoA activation in small samples of primary cells. Analytical Biochemistry, 398(1), 135-137.

- Niu, J., et al. (2017). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Molecular Biology, 1591, 13-20.

- Salhia, B., et al. (2005). Inhibition of Rho-Kinase Affects Astrocytoma Morphology, Motility, and Invasion through Activation of Rac1. Cancer Research, 65(19), 8792-8800.

-

Wikipedia. Rho-associated protein kinase. Wikipedia. Available from: [Link]

- Zhang, X., et al. (2012). The Rho/ROCK signaling pathway in cell biology.

- Cheng, Z., et al. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Preprints.org.

- Unbekandt, M. & Olson, M. F. (2014). The Rho-guanine nucleotide exchange factor Solo decelerates collective cell migration by modulating the Rho-ROCK pathway and keratin networks. Molecular Biology of the Cell, 25(10), 1549-1563.

- Iida, Y., et al. (2015). Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. Experimental Cell Research, 333(2), 220-231.

-

Cell Biolabs, Inc. 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. Available from: [Link]

- Feng, Y., et al. (2016). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. Oncotarget, 7(22), 33041-33055.

- Alblas, J., et al. (2001). Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes. Molecular Biology of the Cell, 12(7), 2137-2145.

- Zhang, Y., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. MedChemComm, 15(2), 314-325.

- Lee, J.-H., et al. (2014). Selective ROCK2 Inhibition In Focal Cerebral Ischemia.

- Liu, X., et al. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. International Journal of Molecular Sciences, 24(18), 14332.

- Lin, C.-W., et al. (2019). Schematic diagram of the RhoA/Rho kinase signaling pathway.

- Adriaenssens, E., et al. (2023). In vitro kinase assay v1. protocols.io.

- Zhang, Y., et al. (2023). Schematic diagram of the mechanism of Rho/Rock signaling pathway.

- Zhang, Y., et al. (2022). In vitro kinase assay. protocols.io.

- Zhang, X., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program.

-

Graphviz. External Resources. Graphviz. Available from: [Link]

-

Graphviz. DOT Language. Graphviz. Available from: [Link]

-

Graphviz. dot. Graphviz. Available from: [Link]

-

graphviz 0.21 documentation. User Guide. graphviz.org. Available from: [Link]

-

DevTools daily. Free Graphviz / Dot online editor. DevTools daily. Available from: [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available from: [Link]

-

von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

discovery and development of Rho Kinase Inhibitors

Topic: Discovery and Development of Rho Kinase (ROCK) Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Foundation

The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are AGC-family serine/threonine kinases that serve as central effectors of the small GTPase RhoA. They act as a molecular switch controlling actin cytoskeleton organization, cell motility, and smooth muscle contraction.

For drug developers, ROCK represents a high-value but challenging target. While initially pursued for systemic cardiovascular indications (hypertension, angina), the profound hemodynamic side effects (systemic hypotension) shifted the discovery paradigm toward local delivery (ophthalmology) and soft drug design .

The RhoA/ROCK Signaling Architecture

ROCK activation is triggered by GTP-bound RhoA. Once active, ROCK phosphorylates downstream substrates to promote actin-myosin contractility. The two most critical phosphorylation events are:

-

Inhibition of MLCP (Myosin Light Chain Phosphatase): ROCK phosphorylates the MYPT1 subunit of MLCP, disabling it.

-

Direct Phosphorylation of MLC (Myosin Light Chain): This dual mechanism leads to a massive increase in phosphorylated MLC, driving cross-bridge cycling and contraction.

Figure 1: The RhoA-ROCK Signaling Cascade This diagram illustrates the canonical pathway from GPCR activation to cytoskeletal reorganization.

Caption: The RhoA-ROCK pathway.[1][2] Red dashed lines indicate inhibitory signaling. ROCK promotes contraction by simultaneously inhibiting the phosphatase (MYPT1) and activating the motor protein (MLC).

The Discovery Arc: From Systemic to Soft Drugs

The development of ROCK inhibitors is a case study in managing on-target toxicity through medicinal chemistry and pharmacokinetic (PK) optimization.

First Generation: Systemic Isoquinolines (Fasudil)

-

Compound: Fasudil (HA-1077).

-

Discovery Logic: Identified via phenotypic screening for vasodilators. It competes with ATP for the kinase active site.[3]

-

Clinical Status: Approved in Japan (1995) for cerebral vasospasm following subarachnoid hemorrhage.[4]

-

Limitation: Short half-life and potent systemic vasodilation prevent its use in chronic conditions like hypertension due to the risk of hypotension.

Second Generation: Local Delivery (Ripasudil)

-

Compound: Ripasudil (K-115).[5]

-

Discovery Logic: To treat glaucoma , researchers needed a compound that relaxes the Trabecular Meshwork (TM) to increase aqueous humor outflow.

-

Optimization: Designed for high solubility and local efficacy.

-

Clinical Status: Approved in Japan (2014) for glaucoma.[6]

Third Generation: Soft Drugs (Netarsudil)

-

Compound: Netarsudil (AR-13324).[7]

-

Discovery Logic (The "Soft Drug" Approach): The goal was to maximize local potency in the eye while eliminating systemic side effects.

-

Mechanism: Netarsudil is an ester. Upon penetrating the cornea and acting on the TM, any drug that enters systemic circulation is rapidly metabolized by plasma esterases into an inactive metabolite.

-

Dual Action: Uniquely, Netarsudil also inhibits the Norepinephrine Transporter (NET), reducing aqueous humor production (a secondary mechanism).

-

Clinical Status: FDA Approved (2017) as Rhopressa.

Medicinal Chemistry & Structural Biology

The ATP-Binding Pocket

ROCK inhibitors are typically Type I (ATP-competitive) kinase inhibitors. The hinge region of ROCK contains a conserved Met-Glu-Phe motif.

-

Isoquinolines (Fasudil, Ripasudil): The nitrogen of the isoquinoline ring forms a critical hydrogen bond with the backbone amide of Met156 (ROCK1 numbering).

-

Amino-indazoles (Y-27632): The pyridine nitrogen accepts a hydrogen bond from the hinge region.

The Selectivity Challenge (ROCK1 vs. ROCK2)

ROCK1 and ROCK2 share 92% sequence identity in their kinase domains.

-

Current State: Most clinical inhibitors (Fasudil, Netarsudil) are non-selective (pan-ROCK).

-

Why Selectivity Matters:

-

ROCK2: Dominant in vascular smooth muscle contraction (hypertension target).

-

ROCK1: Dominant in stress fiber formation and apoptosis.

-

-

Emerging Inhibitors: Belumosudil (KD025) is a selective ROCK2 inhibitor approved for Graft-versus-Host Disease (GVHD). It exploits subtle shape differences in the linker region between the N- and C-lobes of the kinase.

Table 1: Comparative Profile of Key ROCK Inhibitors

| Compound | Class | Selectivity | Key Indication | Status | Mechanism Note |

| Fasudil | Isoquinoline | Pan-ROCK | Cerebral Vasospasm | Approved (JP/CN) | First-in-class; short half-life. |

| Y-27632 | Pyridine | Pan-ROCK | Research Tool | Preclinical | Standard reference compound; low potency in vivo. |

| Ripasudil | Isoquinoline | Pan-ROCK | Glaucoma | Approved (JP) | Optimized for ocular penetration. |

| Netarsudil | Amino-isoquinoline | Pan-ROCK | Glaucoma | Approved (US) | Soft drug ; rapidly metabolized systemically. |

| Belumosudil | Quinazolinone | ROCK2 > ROCK1 | GVHD | Approved (US) | First isoform-selective inhibitor. |

Experimental Protocols: A Self-Validating System

To develop a novel ROCK inhibitor, you must validate potency (biochemical) and functional efficacy (cellular).

Protocol A: Biochemical Kinase Inhibition Assay (IMAP or FRET)

Objective: Determine the IC50 of a compound against recombinant ROCK1/2.

Reagents:

-

Recombinant human ROCK1 (aa 17-535) and ROCK2 (aa 5-554).

-

Substrate: Fluorescein-labeled peptide (e.g., S6 ribosomal protein derived peptide: AKRRRLSSLRA).

-

ATP: Critical Control.

Step-by-Step Methodology:

-

ATP Km Determination: Before screening, determine the Km for ATP for your specific enzyme lot.

-

Why: Screening at

biases for competitive inhibitors. Screening at -

Standard: Run the assay at Km(app) (typically 5–10 µM for ROCK).

-

-

Reaction Mix:

-

Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

-

Enzyme: 2–5 nM ROCK1 or ROCK2.

-

Substrate: 100 nM Fluorescein-peptide.

-

-

Compound Addition: Serial dilute compounds in DMSO (final DMSO < 1%). Incubate with enzyme for 15 mins before adding ATP.

-

Initiation: Add ATP (at Km concentration) to start the reaction.

-

Incubation: 60 minutes at Room Temperature.

-

Termination: Add Binding Reagent (IMAP beads) or Stop Solution.

-

Readout: Measure Fluorescence Polarization (FP). High FP = Phosphorylated peptide bound to beads. Low FP = Inhibition.

Validation Criteria:

-

Z-Factor: Must be > 0.5.

-

Reference: Include Y-27632 (Expected IC50 ~ 100-200 nM) as a positive control on every plate.

Protocol B: Cellular Actin Cytoskeleton Disassembly Assay

Objective: Confirm the compound penetrates the cell membrane and engages the target in a physiological context.

Model: Human Trabecular Meshwork (HTM) cells or HUVECs.

Step-by-Step Methodology:

-

Seeding: Plate cells on fibronectin-coated coverslips (10,000 cells/well). Allow to adhere for 24h.

-

Treatment: Treat with compound (0.1 – 10 µM) for 1 to 4 hours .

-

Note: ROCK inhibition effects are rapid. Long incubations (24h+) may induce apoptosis.

-

-

Fixation: 4% Paraformaldehyde for 15 mins. Permeabilize with 0.1% Triton X-100.

-

Staining:

-

Phalloidin-Rhodamine: Stains F-actin (Stress fibers).

-

DAPI: Stains nuclei.

-

Anti-p-MLC (Ser19): Antibody specific for phosphorylated Myosin Light Chain.

-

-

Quantification:

-

Positive Hit: Loss of central stress fibers (actin depolymerization) and reduction in p-MLC signal.

-

Cell Shape: Cells should adopt a "stellate" or elongated phenotype with neurite-like extensions (in neuronal cells) or retraction (in fibroblasts).

-

The Screening Workflow

Figure 2: Integrated Screening Cascade A logical flow from library to lead candidate.

Caption: The critical gatekeeper is the "Selectivity" step. ROCK inhibitors often cross-react with PKA and PKC due to AGC family homology.

References

-

Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase. Nature, 389, 990–994.

- Significance: The seminal paper describing Y-27632 and the physiological role of ROCK in hypertension.

-

Lin, C. W., et al. (2018). Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics.

- Significance: Details the "soft drug" design and norepinephrine transporter (NET) inhibition activity of Netarsudil.

-

Garnock-Jones, K. P. (2014). Ripasudil: first global approval. Drugs, 74(18), 2211-2215.

- Significance: Covers the approval of the first topical ROCK inhibitor in Japan.

-

FDA Label: Rhopressa (Netarsudil).

- Significance: Official regulatory data on mechanism, safety, and clinical efficacy.

-

Wei, L., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry.

- Significance: Comprehensive review of SAR and structural biology of ROCK inhibitors.

Sources

- 1. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kowa Submits IND Application to the FDA to Begin Phase 2 Study of Ripasudil Hydrochloride Hydrate - - Modern Optometry [modernod.com]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Structure and Chemical Properties of Rho Kinase (ROCK) Inhibitors

Editorial Note: The topic specified was "Rho Kinase Inhibitor V." Following a comprehensive literature search, no specific, recognized compound by this name was identified. It is presumed that this may be a placeholder or a non-standard nomenclature. Therefore, exercising editorial autonomy as per the core directive, this guide will provide an in-depth technical overview of the structural and chemical properties of the broader class of Rho Kinase (ROCK) inhibitors. We will utilize well-characterized and clinically relevant examples to illustrate the core principles for a scientific and drug development audience.

Introduction: The Pivotal Role of the Rho/ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that functions as a critical downstream effector of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a central regulator of various fundamental cellular processes, including cell adhesion, migration, proliferation, and apoptosis, primarily through its control of the actin cytoskeleton.[1] Dysregulation of this pathway has been implicated in a wide range of pathologies, including cardiovascular diseases like hypertension, neurological disorders, and glaucoma.[2][3] This has made ROCK a highly attractive target for therapeutic intervention, leading to the development of numerous small molecule inhibitors.[2]

This guide provides a detailed exploration of the structural features and chemical properties that define this important class of inhibitors. We will delve into the molecular architecture of the target protein, the diverse chemical scaffolds of its inhibitors, the principles of their design, and the experimental methodologies for their characterization.

The Target: Understanding the Structure and Activation of Rho Kinase

To effectively design and utilize ROCK inhibitors, a thorough understanding of the target enzyme is paramount. There are two highly homologous isoforms of ROCK: ROCK1 and ROCK2, which share 92% homology in their kinase domains.[4] Both isoforms are composed of three main functional domains:

-

N-terminal Kinase Domain: This is the catalytic core of the enzyme, responsible for phosphorylating downstream substrates.

-

Central Coiled-Coil Domain: This region contains the Rho-binding domain (RBD).

-

C-terminal Pleckstrin Homology (PH) Domain: This domain is involved in the autoinhibition of the kinase.

In its inactive state, the C-terminal portion of ROCK folds back to form an autoinhibitory loop that blocks the kinase domain.[4] Activation occurs when GTP-bound RhoA binds to the RBD, inducing a conformational change that releases this autoinhibition and opens up the catalytic site for substrate binding and phosphorylation.[4]

Caption: The Rho/ROCK signaling pathway activation cascade.

Structural Classes and Pharmacophore of ROCK Inhibitors

The majority of ROCK inhibitors are ATP-competitive, targeting the kinase domain. Over the years, a variety of chemical scaffolds have been developed, each with distinct properties.

Isoquinolinesulfonamides

This was one of the earliest and most influential classes of ROCK inhibitors.

-

Core Scaffold: A substituted isoquinoline ring linked via a sulfonyl group to a homopiperazine or similar cyclic amine.

-

Key Examples:

Pyridine and Azaindole-based Inhibitors

These inhibitors often exhibit high potency and improved selectivity.

-

Core Scaffold: Typically feature a central pyridine or azaindole ring system.

-

Key Examples:

-

Y-27632: One of the first small molecule ROCK inhibitors discovered and a widely used research tool.[3] It features a pyridine ring with a distinctive (R)-(+)-trans configuration of the amide side chain.

-

RKI-1447: A potent and selective ROCK inhibitor based on a 7-azaindole scaffold with demonstrated anti-tumor and anti-invasive properties.[3][6]

-

Other Emerging Scaffolds

Research continues to uncover novel scaffolds with desirable properties.

-

Core Scaffold: Indazole-based structures have been explored to develop new series of potent ROCK inhibitors.[6]

-

Key Examples:

Caption: Key structural classes of Rho Kinase inhibitors.

Structure-Activity Relationship (SAR) and Rational Drug Design

The development of potent and selective ROCK inhibitors has been driven by systematic SAR studies. The primary goal is to optimize interactions with the ATP-binding pocket of ROCK while minimizing off-target effects on other kinases.

-

Causality in Design: The choice of a specific scaffold, such as 1H-indazole, is often based on high-throughput screening and computational modeling to identify structures that fit the kinase's active site.[6]

-

Linker Optimization: The linker between the core scaffold and peripheral functional groups is crucial. Studies have shown that the choice of the linker can significantly impact the inhibitor's ability to affect cellular processes, even if the in vitro enzyme inhibition remains high.[6]

-

Selectivity Enhancement: Modifications to the core structure are made to exploit subtle differences between the ATP-binding pockets of ROCK and other kinases. For instance, the development of glycine derivatives of HA-1077 was a deliberate strategy to improve specificity for ROCK over kinases like PKA and PKC.[9]

Chemical Properties of Representative ROCK Inhibitors

The utility of a ROCK inhibitor in research or clinical settings is heavily dependent on its chemical properties.

| Property | Y-27632 | Fasudil (HA-1077) | H-1152 | Netarsudil |

| Chemical Formula | C₁₄H₂₁N₃O · 2HCl | C₁₄H₁₇N₃O₂S | C₁₆H₂₁N₃O₂S · 2HCl | C₂₈H₂₇N₃O₂ |

| Molecular Weight | 320.3 g/mol | 291.4 g/mol | 392.3 g/mol | 453.6 g/mol |

| Solubility | Soluble in water | Soluble in water | Soluble in water and DMSO | Data not readily available |

| ROCK1 Ki | ~140 nM | ~1.9 µM (IC₅₀) | ~1.6 nM | Data not readily available |

| ROCK2 Ki | ~220 nM | ~0.33 µM (IC₅₀) | Data not readily available | Data not readily available |

| Primary Use | Research Tool | Clinical (Japan, China) | Research Tool | Clinical (USA) |

Data compiled from various sources, including Sigma-Aldrich and Wikipedia.[3][5]

Stability and Storage: Most ROCK inhibitors are supplied as crystalline solids or powders. Stock solutions are typically prepared in water or DMSO. For long-term storage, it is recommended to aliquot and freeze stock solutions at -20°C to prevent degradation from repeated freeze-thaw cycles.

Experimental Protocols for Characterization

Validating the activity and specificity of a ROCK inhibitor is a critical step in its application.

In Vitro Kinase Activity Assay

This protocol provides a direct measure of an inhibitor's potency against the ROCK enzyme.

Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by the ROCK enzyme. The inhibition of this process is quantified to determine the IC₅₀ value of the compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Dilute recombinant human ROCK1 or ROCK2 enzyme to the desired concentration in the reaction buffer.

-

Prepare a substrate solution (e.g., Myelin Basic Protein or a specific peptide substrate).

-

Prepare a solution of ATP, often radiolabeled (³²P-ATP or ³³P-ATP) for detection.

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

-

Reaction Setup:

-

In a microplate, add the reaction buffer, substrate, and diluted inhibitor.

-

Initiate the reaction by adding the ROCK enzyme.

-

Incubate for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

-

Start the phosphorylation reaction by adding the ATP solution.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.

-

Wash the membrane to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Caption: A generalized workflow for an in vitro ROCK kinase assay.

Cell-Based Assay for ROCK Inhibition

This protocol assesses the inhibitor's effect on ROCK signaling within a cellular context.

Principle: ROCK activation leads to the formation of actin stress fibers and changes in cell morphology. Inhibition of ROCK reverses these effects.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate a suitable cell line (e.g., HeLa, NIH 3T3) on glass coverslips in a multi-well plate.

-

Allow the cells to adhere and grow to a desired confluency.

-

-

Treatment:

-

Treat the cells with a ROCK activator (e.g., lysophosphatidic acid, LPA) to induce stress fiber formation.

-

Concurrently or subsequently, treat the cells with various concentrations of the ROCK inhibitor. Include appropriate vehicle controls.

-

Incubate for a sufficient period (e.g., 1-2 hours) to allow for cellular response.

-

-

Staining and Imaging:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain the F-actin stress fibers with fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488).

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and qualitatively or quantitatively assess the reduction in stress fibers and changes in cell morphology (e.g., cell rounding) in the inhibitor-treated groups compared to the controls.

-

Conclusion

The development of Rho Kinase inhibitors represents a significant advancement in targeting a key signaling pathway implicated in numerous diseases. From the early isoquinolinesulfonamides to the newer, more diverse scaffolds, the field has evolved through a deep understanding of the structure of the ROCK enzyme and the application of rational drug design principles. The chemical properties of these inhibitors, such as potency, selectivity, and solubility, are critical determinants of their utility in both basic research and clinical applications. The robust experimental protocols available for their characterization ensure the reliability and reproducibility of studies employing these powerful molecular probes. As research continues, the development of isoform-selective and tissue-specific ROCK inhibitors holds the promise of even more targeted and effective therapies.

References

-

Sasaki, Y., et al. (2002). Development of specific Rho-kinase inhibitors and their clinical application. Pharmacology & Therapeutics, 93(2-3), 225-232. [Link]

-

LoGrasso, P. V., & Li, R. (2015). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 58(12), 4991-5006. [Link]

-

Nakajima, M., et al. (2007). Design and synthesis of Rho kinase inhibitors (II). Bioorganic & Medicinal Chemistry, 15(2), 945-960. [Link]

-

Wikipedia contributors. (2023, December 19). Rho kinase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

Lin, C. W., & Sherman, B. (2018). Rho Kinase Inhibitors for Glaucoma. Ophthalmology Management, 22, 44-49. [Link]

-

Wirth, A. (2010). Rho kinase and hypertension. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(12), 1276–1284. As cited in ResearchGate. [Link]

-

The Application of Rho Kinase Inhibitors in the Management of Glaucoma. (2024). MDPI. [Link]

-

What are RHOK inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2023). MDPI. [Link]

-

Currently available ROCK inhibitors. (n.d.). ResearchGate. [Link]

-

Peh, G. S. L., et al. (2023). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. MDPI. [Link]

-

Rho Kinases in Ophthalmology. (2018). YouTube. [Link]

-

The class and list of Rho-kinase inhibitors. (n.d.). ResearchGate. [Link]

-

Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions. (2025). PMC. [Link]

Sources

- 1. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Rho激酶抑制剂 The Rho kinase inhibitor, CAS 872543-07-6, is a cell-permeable, highly specific, reversible, potent, and ATP-competitive inhibitor of Rho-associated kinase (ROCK; Ki = 1.6 nM). | Sigma-Aldrich [sigmaaldrich.com]

- 6. Design and synthesis of Rho kinase inhibitors (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]

- 8. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Targets of Rho Kinase (ROCK) Phosphorylation: An In-depth Technical Guide

This guide offers a comprehensive exploration of the downstream targets of Rho-associated coiled-coil containing protein kinase (ROCK), tailored for researchers, scientists, and drug development professionals. We will dissect the core substrates of ROCK, the functional ramifications of their phosphorylation, and the rigorous experimental methodologies employed to identify and validate these crucial molecular interactions.

Introduction to Rho Kinase (ROCK)

Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that serve as pivotal downstream effectors of the small GTPase RhoA.[1] The activation of RhoA facilitates its binding to and activation of ROCK, initiating a signaling cascade that phosphorylates a wide array of substrates. This cascade is fundamental to a multitude of cellular functions, including the regulation of cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2][3][4] The central role of the RhoA/ROCK pathway in these processes highlights its significance in both physiological and pathological contexts, implicating it in diseases ranging from cancer to cardiovascular and neurological disorders.[2][4]

Core Downstream Targets of ROCK Phosphorylation

The substrates of ROCK are numerous and diverse. To provide a clear framework, we will categorize the principal downstream targets based on their primary cellular functions.

Regulation of the Actin Cytoskeleton

A primary and extensively studied function of ROCK is its modulation of the actin cytoskeleton, chiefly through its influence on myosin light chain (MLC) and LIM kinase (LIMK).[5]

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which enhances myosin II ATPase activity. This, in turn, promotes the assembly of actin-myosin filaments and augments cellular contractility, a key driver of processes such as cell migration and muscle contraction.[5]

-

Myosin Light Chain Phosphatase (MLCP): ROCK also indirectly elevates MLC phosphorylation by phosphorylating and consequently inhibiting the myosin-binding subunit (MYPT1) of MLCP. This suppression of phosphatase activity further promotes a state of increased MLC phosphorylation and cellular contraction.

-

LIM Kinase (LIMK): ROCK activates LIMK1 and LIMK2 through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This action leads to the stabilization of actin filaments and the formation of stress fibers.[5]

Caption: ROCK-mediated regulation of the actin cytoskeleton.

Cell Adhesion and Migration

ROCK's command over the actin cytoskeleton is directly translated into the regulation of cell adhesion and migration.

-

ERM Proteins: The ezrin-radixin-moesin (ERM) family of proteins acts as a linker between the actin cytoskeleton and the plasma membrane. ROCK-mediated phosphorylation activates ERM proteins, thereby promoting their function in membrane-cytoskeleton adhesion.

-

Filamin A: This actin-binding protein, which crosslinks actin filaments, is another ROCK substrate. ROCK phosphorylation of Filamin A is thought to regulate the RhoA-ROCK signaling pathway and influence cell shape.[6]

-

Focal Adhesion Proteins: ROCK's influence extends to focal adhesion proteins, which are integral to cell migration. The maturation of these adhesions is influenced by ROCK activity.

Cell Proliferation, Survival, and Cytokinesis

The RhoA/ROCK pathway is a significant player in cell cycle progression and apoptosis.

-

Cytokinesis: As a master regulator of actomyosin contractility, ROCK is indispensable for the formation and function of the contractile ring during cytokinesis, the culmination of cell division.[7]

-

PTEN: The tumor suppressor phosphatase and tensin homolog (PTEN) is a substrate of ROCK. Phosphorylation of PTEN by ROCK can influence its activity, thereby impacting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

-

p27Kip1: ROCK signaling can lead to a reduction in the levels of the cyclin-dependent kinase inhibitor p27Kip1, a protein that acts as a brake on cell cycle progression.[8][9]

Caption: ROCK signaling in cell survival and proliferation.

Neuronal Functions and Intermediate Filaments

-

CRMP-2: Collapsin response mediator protein-2 is a key player in axonal guidance. ROCK phosphorylates CRMP-2, which inhibits its ability to promote microtubule assembly, leading to growth cone collapse.[10][11] This is a critical mechanism in neuronal development and response to injury.[12]

-

Vimentin: This intermediate filament protein is a substrate for ROCK. Phosphorylation of vimentin by ROCK leads to the disassembly of vimentin filaments, which is particularly important during processes like cytokinesis.[13] This regulation of intermediate filaments adds another layer to ROCK's control over the cellular architecture.[3]

Experimental Methodologies for Identifying and Validating ROCK Substrates

The confident identification and validation of direct ROCK substrates necessitate a robust and multi-pronged experimental approach.

In Vitro Kinase Assays

This technique remains the definitive method for demonstrating the direct phosphorylation of a substrate by a kinase.[14]

Principle: A purified, active ROCK enzyme is incubated with a purified candidate substrate in the presence of ATP, often radiolabeled [γ-³²P]ATP.[15][16] The transfer of the radiolabeled phosphate to the substrate is then detected as a direct measure of phosphorylation.[15][16]

Step-by-Step Protocol:

-

Protein Purification: Obtain purified recombinant active ROCK and the putative substrate protein.

-

Kinase Reaction Setup: In a microcentrifuge tube, combine the following in a suitable kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT):

-

Purified active ROCK

-

Purified substrate

-

[γ-³²P]ATP and unlabeled ATP

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 30-60 minutes.[17]

-

Reaction Termination: Halt the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the reaction products by SDS-PAGE. The gel is then dried and exposed to X-ray film or a phosphorimager to visualize the radiolabeled, phosphorylated substrate.[18]

Self-Validation:

-

Controls: Crucially, include negative controls such as reactions lacking ROCK, lacking the substrate, or using a kinase-dead mutant of ROCK to ensure the observed phosphorylation is specific. A known ROCK substrate can be used as a positive control.

Phosphoproteomics

Mass spectrometry-based phosphoproteomics offers an unbiased, global approach to identify potential ROCK substrates by comparing the phosphoproteome of cells with active versus inhibited ROCK.

Workflow:

-

Cell Culture and Treatment: Cells are cultured and treated with a highly specific ROCK inhibitor (e.g., Y-27632) or a vehicle control.

-

Protein Extraction and Digestion: Following treatment, cells are lysed, and the proteins are extracted. It is critical to perform these steps quickly and at low temperatures with phosphatase and protease inhibitors to preserve the phosphorylation state.[19] The proteins are then digested into peptides, typically with trypsin.

-

Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is essential to enrich for phosphopeptides using methods like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched phosphopeptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.

-

Data Analysis: The data from the inhibitor-treated and control groups are compared to identify phosphosites that show a significant reduction in abundance upon ROCK inhibition, marking them as candidate ROCK substrates.[20]

Caption: Phosphoproteomics workflow for ROCK substrate identification.

Phos-tag™ SDS-PAGE

This specialized electrophoresis technique provides a powerful way to visualize shifts in protein phosphorylation states.[21]

Principle: Phos-tag™ is a molecule that specifically binds to phosphate groups. When incorporated into a polyacrylamide gel, it retards the migration of phosphorylated proteins, allowing for their separation from their non-phosphorylated counterparts.[22][23]

Application: A researcher can treat cells with a ROCK inhibitor and then analyze a protein of interest by Phos-tag™ SDS-PAGE followed by Western blotting. A decrease in the intensity of the slower-migrating, phosphorylated band in the inhibitor-treated sample would strongly suggest that the protein is a downstream target of ROCK. This method is particularly useful for validating candidates identified through broader screening approaches.[24]

Summary of Key ROCK Substrates and Their Functions

| Substrate | Cellular Function | Consequence of Phosphorylation |

| Myosin Light Chain (MLC) | Cytoskeletal dynamics, contractility | Increased myosin II ATPase activity, stress fiber formation |

| MYPT1 (MLCP subunit) | Regulation of MLC phosphorylation | Inhibition of MLCP, leading to increased MLC phosphorylation |

| LIM Kinase (LIMK) | Actin filament dynamics | Activation, leading to cofilin inactivation and actin stabilization |

| ERM Proteins | Cytoskeleton-membrane linkage | Activation, promoting cell adhesion |

| PTEN | Tumor suppression, PI3K/Akt signaling | Regulation of PTEN activity |

| p27Kip1 | Cell cycle regulation | Reduction in protein levels, promoting cell cycle progression |

| CRMP-2 | Axonal guidance | Inhibition, leading to growth cone collapse |

| Vimentin | Intermediate filament organization | Disassembly of filaments |

| Filamin A | Actin cross-linking, signaling scaffold | Regulation of cell shape and signaling |

Conclusion

The sphere of influence of Rho Kinase is vast, touching upon a remarkable number of fundamental cellular processes. The continued identification and characterization of its downstream targets are not only expanding our understanding of basic cell biology but are also paving the way for novel therapeutic interventions in a host of diseases. The experimental strategies detailed herein provide a robust and validated toolkit for researchers to further unravel the complexities of the ROCK signaling network.

References

-

Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

-

JoVE. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview [Video]. YouTube. [Link]

-

Hastie, C. J., McLauchlan, H. J., & Cohen, P. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. Retrieved from [Link]

-

Kim, T. Y., et al. (2021). Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR. STAR Protocols, 2(2), 100585. [Link]

-

Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

-

Amano, M., Nakayama, M., & Kaibuchi, K. (2010). Rho-kinase/ROCK: a key regulator of the cytoskeleton and cell polarity. Cytoskeleton, 67(9), 545–554. [Link]

-

Sadok, A., & Marshall, C. J. (2014). Rho-associated coiled-coil forming kinase (ROCK) and its role in the regulation of the cytoskeleton. Biochemical Society Transactions, 42(5), 1347–1353. [Link]

-

MDPI. (2022). Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height. International Journal of Molecular Sciences, 23(2), 948. [Link]

-

Li, R., et al. (2016). ROCK is Involved in Vimentin Phosphorylation and Rearrangement Induced by Dengue Virus. Virologica Sinica, 31(2), 132–140. [Link]

-

Kim, H., et al. (2023). Filamin A regulates platelet shape change and contractile force generation via phosphorylation of the myosin light chain. Journal of Biological Chemistry, 299(3), 102925. [Link]

-

Croft, D. R., & Olson, M. F. (2006). The Rho GTPase effector ROCK regulates cyclin A, cyclin D1, and p27Kip1 levels by distinct mechanisms. Molecular and Cellular Biology, 26(12), 4633–4647. [Link]

-

Allen, J. J., & Shokat, K. M. (2007). Labeling and Identification of Direct Kinase Substrates. Methods in Molecular Biology, 366, 13–26. [Link]

-

Hartmann, S., Ridley, A. J., & Lutz, S. (2015). The function of Rho-associated kinases ROCK1 and ROCK2 in the pathogenesis of cardiovascular disease. Frontiers in Pharmacology, 6, 276. [Link]

-

Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55504. [Link]

-

Kosako, H., et al. (2000). Rho-kinase/ROCK is involved in cytokinesis through the phosphorylation of myosin light chain and not ezrin/radixin/moesin proteins at the cleavage furrow. Oncogene, 19(51), 6059–6064. [Link]

-

Bujno Chemicals. (n.d.). Phos-tag™ SDS-PAGE GUIDEBOOK. Retrieved from [Link]

-

Arimura, N., et al. (2005). Phosphorylation by Rho kinase regulates CRMP-2 activity in growth cones. Molecular and Cellular Biology, 25(22), 9973–9984. [Link]

-

Ubersax, J. A., & Ferrell, J. E., Jr. (2007). Mechanisms of specificity in protein phosphorylation. Nature Reviews Molecular Cell Biology, 8(7), 530–541. [Link]

-

Wang, Y., et al. (2023). Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay. Journal of Visualized Experiments, (198). [Link]

-

Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

-

Ohta, Y., Hartwig, J. H., & Stossel, T. P. (2006). FilGAP, a Rho- and ROCK-regulated GAP for Rac binds filamin a to control actin remodelling. Nature Cell Biology, 8(8), 803–814. [Link]

-

Yasui, Y., et al. (1998). Roles of Rho-associated Kinase in Cytokinesis; Mutations in Rho-associated Kinase Phosphorylation Sites Impair Cytokinetic Segregation of Glial Filaments. Journal of Cell Biology, 143(5), 1249–1258. [Link]

-

Kim, T. Y., et al. (2021). Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR. STAR Protocols, 2(2), 100585. [Link]

-

Kubo, T., et al. (2008). Axon growth inhibition by RhoA/ROCK in the central nervous system. Frontiers in Molecular Neuroscience, 1, 6. [Link]

-

Kinoshita, E., Kinoshita-Kikuta, E., & Koike, T. (2009). Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE. Nature Protocols, 4(10), 1513–1521. [Link]

-

Besson, A., et al. (2004). p27Kip1 modulates cell migration through the regulation of RhoA activation. Genes & Development, 18(8), 862–876. [Link]

-

Peverelli, E., et al. (2021). Role of filamin A in the pathogenesis of neuroendocrine tumors and adrenal cancer. Journal of Molecular Endocrinology, 67(3), R55–R68. [Link]

-

Miller, M. P., et al. (2012). Mechanisms for concentrating Rho1 during cytokinesis. Genes & Development, 26(20), 2261–2276. [Link]

-

Mueller, B. K., Mack, H., & Teusch, N. (2005). Rho kinase, a promising drug target for neurological disorders. Nature Reviews Drug Discovery, 4(5), 387–398. [Link]

-

Goto, H., et al. (1998). Phosphorylation of vimentin by Rho-associated kinase at a unique amino-terminal site that is specifically phosphorylated during cytokinesis. Journal of Biological Chemistry, 273(19), 11728–11736. [Link]

-

Olsen, J. V., & Macek, B. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451–1468. [Link]

-

Besson, A., Assoian, R. K., & Roberts, J. M. (2004). p27Kip1 modulates cell migration through the regulation of RhoA activation. Genes & Development, 18(8), 862–876. [Link]

-

Amano, M., et al. (2015). Kinase-interacting substrate screening is a novel method to identify kinase substrates. Journal of Cell Biology, 209(6), 895–910. [Link]

-

Liu, X., et al. (2023). Biogenesis, functional roles, and pathological implications of migrasomes. Cell Communication and Signaling, 21(1), 223. [Link]

-

Wang, Y., et al. (2023). Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay. Journal of Visualized Experiments, (198). [Link]

-

Humphrey, S. J., et al. (2018). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. FEBS Journal, 285(19), 3535–3549. [Link]

-

Peterson, T. R., et al. (2015). mTORC1 regulates cytokinesis through activation of Rho-ROCK signaling. eLife, 4, e08892. [Link]

-

Arimura, N., et al. (2005). Phosphorylation by Rho kinase regulates CRMP-2 activity in growth cones. Molecular and Cellular Biology, 25(22), 9973–9984. [Link]

-

Sin, W. C., et al. (1998). RhoA-Binding Kinase α Translocation Is Facilitated by the Collapse of the Vimentin Intermediate Filament Network. Molecular and Cellular Biology, 18(11), 6325–6339. [Link]

-

Miyamoto, Y., et al. (2021). Phosphorylated CRMP1, axon guidance protein, is a component of spheroids and is involved in axonal pathology in amyotrophic lateral sclerosis. Frontiers in Neuroscience, 15, 709618. [Link]

-

Croft, D. R., & Olson, M. F. (2006). The Rho GTPase Effector ROCK Regulates Cyclin A, Cyclin D1, and p27Kip1 Levels by Distinct Mechanisms. Molecular and Cellular Biology, 26(12), 4633–4647. [Link]

-

Kim, S. Y., et al. (2022). Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6. Pharmaceutics, 14(4), 802. [Link]

-

Al-Ali, H., et al. (2017). Dysregulation of CRMP2 post-translational modifications drive its pathological functions. Frontiers in Molecular Neuroscience, 10, 317. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]

- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height [mdpi.com]

- 6. Filamin A regulates platelet shape change and contractile force generation via phosphorylation of the myosin light chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Rho-associated Kinase in Cytokinesis; Mutations in Rho-associated Kinase Phosphorylation Sites Impair Cytokinetic Segregation of Glial Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Rho GTPase effector ROCK regulates cyclin A, cyclin D1, and p27Kip1 levels by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Rho GTPase Effector ROCK Regulates Cyclin A, Cyclin D1, and p27Kip1 Levels by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation by Rho Kinase Regulates CRMP-2 Activity in Growth Cones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation by Rho kinase regulates CRMP-2 activity in growth cones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation of vimentin by Rho-associated kinase at a unique amino-terminal site that is specifically phosphorylated during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 16. revvity.com [revvity.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]

- 20. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bujnochem.com [bujnochem.com]

- 23. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 24. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay [jove.com]

Preclinical Development of Novel Rho Kinase (ROCK) Inhibitors: A Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the preclinical characterization of novel Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors. With the clinical success of Fasudil (cerebral vasospasm), Ripasudil, and Netarsudil (glaucoma), and the recent approval of the ROCK2-selective Belumosudil (GVHD), the field has shifted from pan-inhibition to isoform-selective modulation. This document outlines the critical path from target validation to safety pharmacology, emphasizing the mitigation of systemic hypotension risks and the validation of engagement biomarkers.

Part 1: Molecular Mechanism & Signaling Architecture

The Rho/ROCK Pathway

ROCK1 and ROCK2 are serine/threonine kinases activated by RhoA-GTP.[1][2][3] They serve as central regulators of the actomyosin cytoskeleton.[1] While the kinase domains share ~92% homology, their physiological roles diverge significantly in tissue-specific contexts.

-

ROCK1: Predominantly linked to stress fiber formation and apoptosis (caspase-3 cleavage).

-

ROCK2: Highly expressed in vascular smooth muscle and brain; critical for contractility and phagocytosis.

Pathway Visualization

The following diagram illustrates the canonical signaling cascade and the specific intervention points for novel inhibitors.

Figure 1: Canonical Rho/ROCK signaling cascade. ROCK promotes contractility by inhibiting MLCP (via MYPT1) and directly phosphorylating MLC.[3]

Part 2: Medicinal Chemistry & Isoform Selectivity[4][5]

Developing a "novel" inhibitor requires a strategic choice between Pan-ROCK inhibition (high efficacy in glaucoma/vasospasm) and ROCK2 selectivity (systemic safety/anti-inflammatory).

Structural Considerations

The high homology in the ATP-binding pocket makes selectivity difficult.

-

Hinge Region: Most inhibitors (e.g., Fasudil) bind to the hinge region (Met156 in ROCK1 / Met172 in ROCK2).

-

Selectivity Strategy: Exploiting the linker region and solvent-exposed areas allows for selectivity. For example, KD025 (Belumosudil) achieves ~200-fold ROCK2 selectivity by interacting with specific residues outside the conserved ATP pocket.

Selectivity Profiling Table[6]

| Feature | Pan-ROCK Inhibitor (e.g., Fasudil, Y-27632) | ROCK2 Selective (e.g., Belumosudil) |

| Primary Indication | Glaucoma, Cerebral Vasospasm | GVHD, Fibrosis (IPF), Psoriasis |

| Systemic Risk | Hypotension (Vasodilation) | Lower risk of hypotension |

| Kinase Selectivity | Often hits PKA, PKC, MRCK | High specificity against PKA/PKC |

| Biomarker | p-MLC (Global reduction) | p-STAT3 / p-MLC (Cell-type specific) |

Part 3: In Vitro Profiling & Assay Protocols

Biochemical Potency Assay (ADP-Glo™)

Objective: Determine IC50 values for ROCK1 vs. ROCK2 recombinant enzymes. Causality: Radiometric assays are sensitive but hazardous. ADP-Glo provides a luminescent readout of kinase activity by quantifying ADP generation, offering a high Z' factor for screening.

Protocol:

-

Reagent Prep: Dilute recombinant human ROCK1 and ROCK2 (active) to 2 nM in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

-

Substrate: Use S6K substrate peptide or Long S6 Kinase Substrate Peptide (20 µM).

-

Reaction:

-

Add 5 µL of Compound (serial dilution in DMSO).

-

Add 5 µL of Enzyme/Substrate mix.

-

Initiate with 5 µL ATP (10 µM final).

-

Incubate at RT for 60 minutes.

-

-

Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Readout: Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

-

Validation: Reference compound Y-27632 must show IC50 ~100-200 nM.

Cellular Engagement: p-MYPT1 Western Blot

Objective: Confirm target engagement inside the cell. Mechanistic Rationale: ROCK inhibits Myosin Phosphatase (MLCP) by phosphorylating the MYPT1 subunit at Thr853 (ROCK-specific site) and Thr696. Thr853 is the preferred biomarker for ROCK specificity over Thr696, which can be phosphorylated by other kinases (e.g., MRCK).

Protocol:

-

Cell Line: A7r5 (Rat aortic smooth muscle) or HUVEC.

-

Treatment: Serum starve cells (0.5% FBS) for 16h to reduce basal activity. Treat with inhibitor (0.1 - 10 µM) for 1 hour.

-

Stimulation: Stimulate with 10 µM Lysophosphatidic Acid (LPA) or Thrombin (1 U/mL) for 10 mins to induce RhoA-GTP.

-

Lysis: Rapidly lyse in RIPA buffer containing Phosphatase Inhibitor Cocktail 2/3 (Sigma). Critical: ROCK phosphatases are active; immediate boiling in Laemmli buffer is recommended.

-

Detection:

-

Primary Ab: Anti-phospho-MYPT1 (Thr853) [1:1000].

-

Normalization Ab: Total MYPT1 or GAPDH.

-

-

Success Criteria: Dose-dependent reduction of p-MYPT1(Thr853) with an EC50 correlating to the biochemical IC50 (typically 10-50x shift due to ATP competition).

Part 4: Safety Pharmacology (The Hypotension Risk)

Systemic vasodilation is the dose-limiting toxicity for ROCK inhibitors. Preclinical safety assessment must quantify this risk early.

Hemodynamic Screening Workflow

Rationale: ROCK2 mediates vascular smooth muscle contraction. Inhibition causes immediate relaxation and blood pressure (BP) drop.

Figure 2: Cardiovascular safety screening workflow to de-risk hypotension.

In Vivo Telemetry Protocol

-

Model: Spontaneously Hypertensive Rats (SHR) or Normotensive Wistar Rats implanted with DSI telemetry transmitters.

-

Dosing: Oral gavage (PO) or IV bolus.

-

Measurement: Continuous recording of Mean Arterial Pressure (MAP) and Heart Rate (HR) for 24 hours.

-

Analysis: Look for "reflex tachycardia" (HR increase) accompanying the BP drop, which indicates baroreceptor compensation.

-

Pass Criteria: No significant MAP drop at therapeutic efficacy (Ceff).

-

Part 5: In Vivo Efficacy Models

Glaucoma: Intraocular Pressure (IOP) Model

Rationale: ROCK inhibitors relax the Trabecular Meshwork (TM), increasing aqueous humor outflow.

-

Species: Dutch Belted Rabbits or Cynomolgus Monkeys (closer to human eye anatomy).

-

Method:

-

Topical administration of 50 µL eye drop.

-

Measure IOP using a pneumatonometer at 0, 1, 2, 4, 6, 24h.

-

Observation: Check for conjunctival hyperemia (redness), a known class effect caused by local vasodilation.

-

Pulmonary Fibrosis: Bleomycin Model

Rationale: ROCK is essential for myofibroblast differentiation (α-SMA expression).

-

Protocol:

-

Induce fibrosis via intratracheal Bleomycin (Day 0).

-

Therapeutic dosing starts Day 7 (established inflammation) to Day 21.

-

Readouts: Ashcroft Score (histology), Hydroxyproline content (collagen quantification), and lung function (compliance).

-

References

-

Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review. Pharmaceuticals, 2025. Link

-

The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis. Am J Respir Cell Mol Biol, 2018. Link

-

Selective ROCK2 inhibition in focal cerebral ischemia. Ann Clin Transl Neurol, 2014. Link

-

Effect of ROCK inhibitors on the phosphorylation of MYPT1 and MLC. ResearchGate, 2016. Link

-

Safety Pharmacology Assessment and Associated Regulations. EOLSS, 2025. Link

Sources

An In-Depth Technical Guide on the Involvement of Rho Kinase in Smooth Muscle Contraction

This guide provides a comprehensive technical overview of the pivotal role of the Rho Kinase (ROCK) signaling pathway in the regulation of smooth muscle contraction. It is intended for researchers, scientists, and drug development professionals actively engaged in cardiovascular, respiratory, and gastrointestinal physiology and pharmacology. We will delve into the core molecular mechanisms, the concept of calcium sensitization, and provide detailed, field-proven experimental protocols to investigate this critical pathway.

Foundational Principles: The Dual Regulation of Smooth Muscle Contraction

Smooth muscle contraction is fundamentally governed by the phosphorylation state of the 20-kDa regulatory myosin light chain (MLC20). This process is dynamically regulated by the opposing activities of two key enzymes: Myosin Light Chain Kinase (MLCK) and Myosin Light Chain Phosphatase (MLCP).[1][2][3]

-

The "On" Switch (MLCK-Mediated Phosphorylation): An increase in intracellular calcium ([Ca²⁺]i) is the canonical trigger for contraction.[1] Calcium ions bind to calmodulin (CaM), and the resulting Ca²⁺-CaM complex activates MLCK.[1] Activated MLCK then phosphorylates MLC20, enabling the interaction between actin and myosin filaments and initiating muscle contraction.[1] This pathway is considered the primary Ca²⁺-dependent mechanism of smooth muscle activation.[1]

-

The "Off" Switch (MLCP-Mediated Dephosphorylation): MLCP is a holoenzyme composed of three subunits: a catalytic subunit (PP1cδ), a regulatory myosin-binding subunit (MYPT1), and a smaller subunit of unknown function.[4][5] MLCP counteracts the action of MLCK by dephosphorylating MLC20, leading to smooth muscle relaxation.[3][6] The continuous activity of MLCP ensures that in the absence of contractile stimuli, the smooth muscle remains in a relaxed state.

The RhoA/ROCK Pathway: A Master Regulator of Calcium Sensitization

While intracellular calcium levels are a critical determinant of contraction, the force of smooth muscle contraction is not solely dependent on [Ca²⁺]i. Agonist stimulation can induce a sustained contraction even after the initial calcium transient has subsided.[7][8] This phenomenon, known as calcium sensitization , is primarily orchestrated by the RhoA/Rho Kinase (ROCK) signaling pathway.[4][9][10][11] This pathway effectively "sensitizes" the contractile apparatus to calcium by inhibiting MLCP activity, thereby tipping the balance towards a higher state of MLC20 phosphorylation for a given level of intracellular calcium.[1][9][11]

Activation Cascade: From GPCRs to Active ROCK

The activation of the RhoA/ROCK pathway is initiated by the stimulation of G-protein coupled receptors (GPCRs) by various agonists such as angiotensin II, endothelin-1, and phenylephrine.[1] GPCRs coupled to Gα12/13 proteins are particularly effective at activating this pathway.[1][12]

-